molecular formula C5H14N2 B3267223 2-Methylbutane-1,2-diamine CAS No. 44513-48-6

2-Methylbutane-1,2-diamine

Cat. No.: B3267223
CAS No.: 44513-48-6
M. Wt: 102.18 g/mol
InChI Key: NMUURUZMXPDLAB-UHFFFAOYSA-N
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Description

2-Methylbutane-1,2-diamine is an organic compound with the molecular formula C5H14N2. It is a diamine, meaning it contains two amine groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylbutane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of 2-methylbutanone with ammonia in the presence of a reducing agent. Another method involves the catalytic hydrogenation of 2-methylbutane-1,2-dinitrile. The reaction conditions typically include elevated temperatures and pressures to facilitate the reduction process .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale catalytic hydrogenation processes. The starting material, 2-methylbutane-1,2-dinitrile, is subjected to hydrogenation in the presence of a metal catalyst such as palladium or platinum. The reaction is carried out under high pressure and temperature to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

2-Methylbutane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylbutane-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylbutane-1,2-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with other molecules, facilitating reactions such as nucleophilic substitution and catalysis. The compound can also act as a ligand, coordinating with metal ions in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylbutane-1,2-diamine is unique due to its specific arrangement of amine groups and the presence of a methyl group on the second carbon atom. This structural feature imparts distinct chemical properties and reactivity compared to other diamines .

Properties

IUPAC Name

2-methylbutane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-3-5(2,7)4-6/h3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUURUZMXPDLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylbutane-1,2-diamine
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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